molecular formula C15H16Cl2N2O4S B3747961 ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B3747961
M. Wt: 391.3 g/mol
InChI Key: FKQWYRHWRMCCFJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound that arises from the fusion of thiophen and pyridine ring systems . It has been used as a versatile precursor to prepare several heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base .


Molecular Structure Analysis

This compound is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .


Chemical Reactions Analysis

One of the reactions of this compound is diazotization, which involves adding sodium nitrite solution in water . This affords the corresponding 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine .

Future Directions

The compound has been used to synthesize several azodyes and several biologically active compounds , indicating potential for further exploration in pharmaceutical applications.

properties

IUPAC Name

ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4S/c1-4-23-15(21)11-10(19-13(20)12(16)17)9-8(6-22-3)5-7(2)18-14(9)24-11/h5,12H,4,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWYRHWRMCCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

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